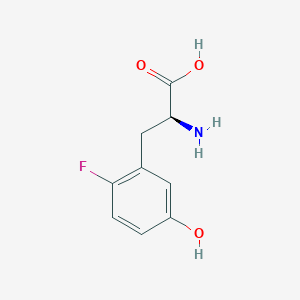

2-fluoro-5-hydroxy-L-phenylalanine

描述

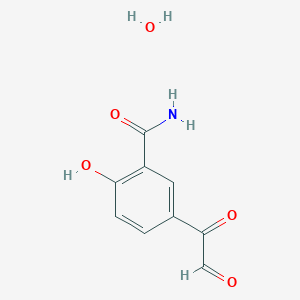

2-fluoro-5-hydroxy-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYMWTLCTJSNDC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933441 | |

| Record name | 2-Fluoro-5-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148613-12-1 | |

| Record name | 6-Fluoro-3-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148613121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-5-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-5-HYDROXY-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KAM9W67S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 6-Fluoro-L-m-tyrosine (FMT) interact with its target and what are the downstream effects?

A1: FMT acts as a substrate for aromatic L-amino acid decarboxylase (AADC), the enzyme responsible for converting L-dopa to dopamine. [] FMT itself is decarboxylated by AADC to form 6-fluorodopamine. This process allows researchers to study dopamine metabolism in the brain using positron emission tomography (PET). [, , ] Reduced striatal uptake of FMT, indicating decreased AADC activity, has been observed in patients with Parkinson's disease. []

Q2: Can you describe the structural characteristics of FMT, including its molecular formula, weight, and any relevant spectroscopic data?

A2: While the provided abstracts do not delve into the specific spectroscopic details of FMT, its molecular formula is C9H10FNO3 and its molecular weight is 215.18 g/mol.

Q3: How is FMT used as a tool in clinical research, particularly in the context of movement disorders?

A3: FMT is a radiotracer used in PET imaging to study dopamine metabolism in the brain. [, , , ] Researchers have used FMT-PET to investigate the relationship between dopamine function and clinical features of Parkinson's disease in animal models and humans. [, , ] Studies have shown correlations between FMT uptake and dopamine levels in the striatum, a brain region crucial for motor control. [, ]

Q4: What are the advantages of using FMT over other tracers like [18F]6-fluoro-L-dopa for studying dopamine metabolism?

A4: FMT offers a distinct advantage over [18F]6-fluoro-L-dopa due to its simpler peripheral metabolism. [] Unlike [18F]6-fluoro-L-dopa, FMT does not readily form labeled methylated metabolites that can cross the blood-brain barrier, simplifying data analysis and interpretation. []

Q5: Are there any known differences in how FMT is distributed and taken up in the brains of healthy individuals versus those with movement disorders?

A5: Yes, research has shown distinct differences in FMT distribution patterns. [, , ] Patients with Parkinson's disease, for instance, exhibit reduced FMT uptake in the striatal regions, reflecting the degeneration of dopaminergic neurons in this condition. [] These observations highlight the utility of FMT-PET in studying the pathophysiology of movement disorders and potentially aiding in diagnosis.

Q6: Have there been any studies comparing different methods for analyzing FMT PET data?

A6: Yes, at least one study has explored different approaches for analyzing FMT PET data. [] While the specific details of the compared methods are not provided in the abstract, this research highlights the ongoing efforts to optimize data analysis techniques and improve the accuracy and reliability of FMT-PET as a research and diagnostic tool.

Q7: How does the route of FMT administration affect its distribution and efficacy in preclinical models?

A7: While the provided abstracts primarily focus on intravenous FMT administration, research suggests that the route of administration can significantly impact its distribution and efficacy. For instance, studies using the overlesioned hemiparkinsonian non-human primate model show that unilateral intracarotid artery (ICA) infusion of MPTP, followed by intravenous FMT injections, results in a specific pattern of dopamine depletion and FMT uptake that correlates with behavioral and histochemical changes. [] This suggests that carefully selected administration routes can be crucial for targeting specific brain regions and modeling different aspects of Parkinson's disease.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B114698.png)

![2,6-bis[methyl]-4-methylphenol](/img/structure/B114708.png)

![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1S-endo)-(9CI)](/img/structure/B114713.png)

![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)